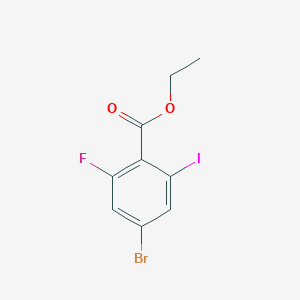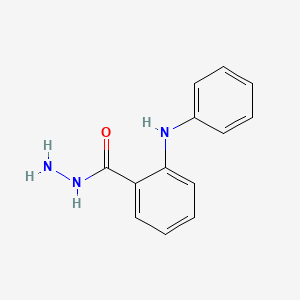
2-Anilinobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Phenylamino)benzohydrazide is an organic compound that belongs to the class of hydrazides. It is characterized by the presence of a phenylamino group attached to a benzohydrazide moiety. This compound has garnered interest due to its diverse biological activities and its utility in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Phenylamino)benzohydrazide can be synthesized through the reaction of 2-(phenylamino)benzoic acid with hydrazine hydrate. The reaction typically involves refluxing the reactants in ethanol for several hours, followed by cooling and recrystallization to obtain the pure product .
Industrial Production Methods: In an industrial setting, the synthesis of 2-(Phenylamino)benzohydrazide may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(Phenylamino)benzohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinazolinones.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reactions typically involve the use of alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Quinazolinones.
Reduction: Hydrazine derivatives.
Substitution: Substituted benzohydrazides.
Scientific Research Applications
2-(Phenylamino)benzohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: It is explored for its potential therapeutic applications in treating various diseases.
Industry: It is used in the synthesis of biologically active substituted 3-aminoquinazolin-4-ones.
Mechanism of Action
The mechanism of action of 2-(Phenylamino)benzohydrazide involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
- 2-(Phenylamino)benzoic acid hydrazide
- 2-Methyl-6-phenylpyridine-3-carboxylic acid hydrazide
Comparison: 2-(Phenylamino)benzohydrazide is unique due to its specific structure, which imparts distinct biological activities. Compared to other similar compounds, it exhibits a broader spectrum of biological activities, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C13H13N3O |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
2-anilinobenzohydrazide |
InChI |
InChI=1S/C13H13N3O/c14-16-13(17)11-8-4-5-9-12(11)15-10-6-2-1-3-7-10/h1-9,15H,14H2,(H,16,17) |
InChI Key |
GWLOXXXVZXWQJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


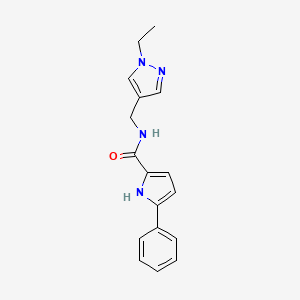

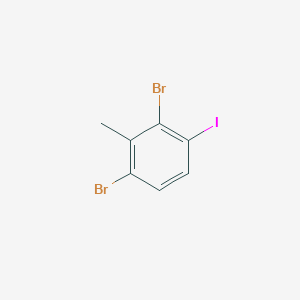
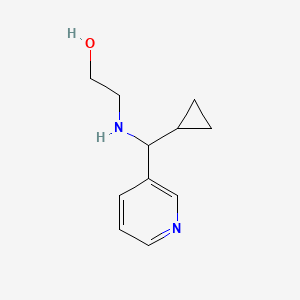
![tert-Butyl 10-oxo-7-(o-tolyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B12987583.png)
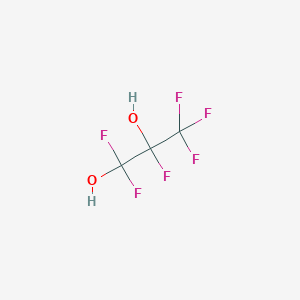
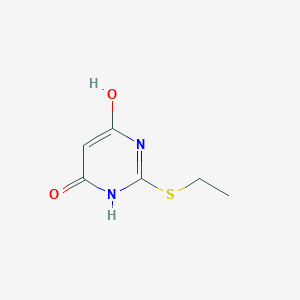
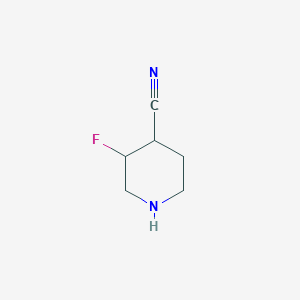
![N-(7-methoxyquinolin-6-yl)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B12987597.png)
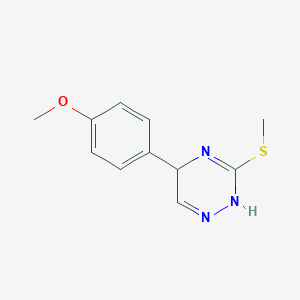
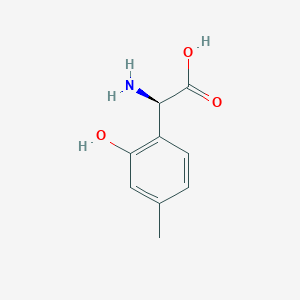
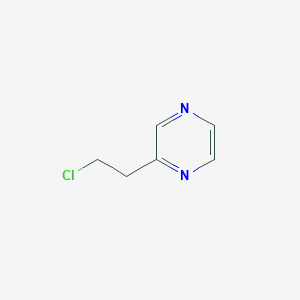
![6-Bromo-2,3-dimethylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B12987615.png)
